3-sulfopropanoylchloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-sulfopropanoylchloride typically involves the reaction of acrylic acid with thionyl chloride. The process includes the following steps:
Mixing acrylic acid and water: This initial step ensures the proper dissolution of acrylic acid.
Dropwise addition of thionyl chloride: Thionyl chloride is added at a controlled temperature of around 20°C.
Refluxing: The mixture is heated and refluxed for 3-8 hours until the reaction is complete.
Distillation: The product is distilled at 120°C under normal pressure, followed by reduced pressure distillation to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
3-Sulfopropanoylchloride undergoes various chemical reactions, including:
Substitution reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation reactions: It can be oxidized to form sulfonic acids.
Reduction reactions: It can be reduced to form sulfides
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.
Oxidizing agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing agents: Lithium aluminum hydride and sodium borohydride are used for reduction
Major Products Formed
Sulfonamide derivatives: Formed from substitution reactions with amines.
Sulfonic acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions
Scientific Research Applications
3-Sulfopropanoylchloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of chiral sultams and sultones.
Biology: Employed in the preparation of enzymatic inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the sulfonation of cross-linked polyethylenimine for selective removal of heavy metals .
Mechanism of Action
The mechanism of action of 3-sulfopropanoylchloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. The compound targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is crucial in its role as an intermediate in various chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethanesulfonyl chloride
- Trifluoromethanesulfonamide
- Cyclopropanesulfonyl chloride
- 4-Chlorobenzylsulfonyl chloride
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Chloromethanesulfonyl chloride .
Uniqueness
3-Sulfopropanoylchloride is unique due to its specific reactivity with nucleophiles, making it a valuable intermediate in the synthesis of chiral compounds and pharmaceutical intermediates. Its ability to form stable sulfonamide derivatives distinguishes it from other sulfonyl chlorides .
Properties
IUPAC Name |
3-fluorosulfonylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO3S/c4-3(6)1-2-9(5,7)8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBWILIUZQOTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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